Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline
Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline
Executive Summary
In contemporary medicinal chemistry and drug development, the strategic incorporation of bifunctional building blocks is critical for optimizing both the pharmacodynamics and pharmacokinetics of targeted therapeutics. 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline (CAS: 895636-40-5) is a highly versatile intermediate extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1].
With a molecular weight of 214.69 g/mol , this compound provides a unique structural motif: an electrophile-ready aniline coupled with a solubilizing, basic dimethylaminoethoxy side chain[1]. This whitepaper delivers an in-depth technical analysis of its molecular formula (C10H15ClN2O), analytical validation workflows, and field-proven synthetic methodologies[2].
Molecular Formula and Physicochemical Profiling
The precise molecular architecture of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline dictates its utility in rational drug design. The core phenyl ring is substituted with three distinct functional groups, each serving a specific mechanistic purpose:
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Aniline (-NH2): Acts as a primary nucleophile, ideal for SNAr reactions or Buchwald-Hartwig cross-couplings with heterocyclic scaffolds (e.g., quinazolines or pyrimidines).
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Chloro Substituent (-Cl): Positioned ortho to the alkoxy group, the chlorine atom introduces steric bulk and modulates the electron density of the aromatic ring, while simultaneously enhancing the lipophilicity (LogP) of the final drug molecule.
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Dimethylaminoethoxy Chain (-O-CH2-CH2-N(CH3)2): This flexible, basic appendage significantly improves aqueous solubility and enables the formation of stable pharmaceutical salts (e.g., hydrochlorides or mesylates). At physiological pH, the tertiary amine is protonated, facilitating interaction with solvent-exposed regions of target proteins.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline |
| CAS Registry Number | 895636-40-5[1] |
| Molecular Formula | C10H15ClN2O[2] |
| Molecular Weight | 214.69 g/mol [1] |
| Monoisotopic Exact Mass | 214.0873 Da |
| Theoretical [M+H]+ (ESI+) | 215.0951 m/z |
| SMILES String | NC1=CC=C(OCCN(C)C)C(Cl)=C1[2] |
| Physical Form | Solid[3] |
Analytical Characterization & Validation Workflows
To ensure scientific integrity and prevent downstream synthetic failures, rigorous analytical validation of the molecular weight and formula is mandatory. The basic nature of the dimethylamino group makes this compound highly amenable to positive-ion Electrospray Ionization (ESI+).
Methodology: LC-HRMS Validation Protocol
Causality & Logic: High-Resolution Mass Spectrometry (HRMS) is employed to confirm the exact molecular formula (C10H15ClN2O) by measuring the monoisotopic mass to within 5 ppm accuracy. The use of formic acid in the mobile phase ensures the tertiary amine remains fully protonated, maximizing ionization efficiency and the signal-to-noise ratio.
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Detection & Isotopic Analysis (Self-Validating Step): Scan for the[M+H]+ ion. The theoretical exact mass for [C10H16ClN2O]+ is 215.0951 m/z. Verify the chlorine isotopic signature: the ³⁷Cl isotope must manifest as a distinct M+2 peak at 217.0922 m/z, with an intensity of approximately 32-33% relative to the monoisotopic ³⁵Cl peak.
Analytical workflow for structural and molecular weight validation of the target aniline.
Synthetic Methodology and Mechanistic Control
The synthesis of 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline requires a highly controlled, two-step sequence starting from 2-chloro-4-nitrophenol. The order of operations—alkylation followed by reduction—is non-negotiable. If reduction were performed first, the resulting aminophenol would present competing nucleophilic centers (amine vs. phenol), leading to a complex mixture of N-alkylated and O-alkylated byproducts.
Methodology: Step-by-Step Synthesis
Causality & Logic: To preserve the integrity of the aryl chloride bond during the reduction phase, a mild, single-electron transfer reduction (Fe/NH₄Cl) is explicitly chosen over standard Palladium-catalyzed hydrogenation (Pd/C, H₂), which carries a severe risk of catalytic hydrodehalogenation.
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O-Alkylation (SN2 Substitution):
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In a dry, inert-gas-flushed round-bottom flask, dissolve 1.0 equivalent of 2-chloro-4-nitrophenol in anhydrous N,N-Dimethylformamide (DMF).
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Add 2.5 equivalents of Potassium Carbonate (K₂CO₃). Reasoning: K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide without degrading the alkylating agent.
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Slowly introduce 1.2 equivalents of 2-chloro-N,N-dimethylethanamine hydrochloride.
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Heat the reaction mixture to 80°C and stir for 12 hours.
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Workup: Quench with water, extract with Ethyl Acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the intermediate: 3-chloro-4-(2-(dimethylamino)ethoxy)nitrobenzene.
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Chemoselective Nitro Reduction:
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Dissolve the nitro intermediate in a 4:1 mixture of Ethanol and Water.
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Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of saturated aqueous Ammonium Chloride (NH₄Cl).
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Reflux at 80°C for 4 hours. Self-Validating Step: Monitor the reaction via LC-MS. The disappearance of the nitro compound mass and the emergence of the 215.09 m/z peak confirms successful reduction without dehalogenation.
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Workup: Filter the hot mixture through a pad of Celite to remove iron oxide salts. Concentrate the filtrate, adjust the pH to 9 using saturated NaHCO₃ (to ensure the tertiary amine is free-based), extract with Dichloromethane, and purify via silica gel chromatography.
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Step-by-step synthetic pathway for 3-Chloro-4-[2-(dimethylamino)ethoxy]aniline.
Conclusion
3-Chloro-4-[2-(dimethylamino)ethoxy]aniline (MW: 214.69 g/mol ) stands as a prime example of rational building block design in medicinal chemistry[1]. Its exact molecular formula, C10H15ClN2O, perfectly balances the reactivity required for complex API synthesis with the physicochemical properties (solubility, LogP) necessary for human bioavailability[2]. By adhering to the rigorous analytical and synthetic protocols outlined above, research scientists can ensure high-fidelity incorporation of this motif into next-generation therapeutics.
